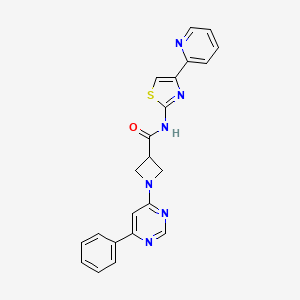
1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H18N6OS and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality 1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has highlighted the potential of pyrimidine derivatives, including those structurally related to the compound of interest, as antitumor agents. A study by Masaret (2021) synthesized pyrimidine carboxamide linked to thiophene, pyrazole, and thiazole moieties, showing significant therapeutic activity against various human tumor cell lines, such as hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and mammary gland breast cancer (MCF-7). This underscores the compound's relevance in cancer research, potentially offering new pathways for therapeutic interventions (Masaret, 2021).
Antimicrobial and Antitubercular Activities
Another study demonstrated the antimicrobial and antitubercular activities of pyrimidine-azetidinone analogues. Chandrashekaraiah et al. (2014) synthesized a series of compounds evaluated against bacterial and fungal strains and Mycobacterium tuberculosis. The findings suggest these compounds' potential in developing new antibacterial and antituberculosis drugs, providing a basis for further exploration in combating microbial infections (Chandrashekaraiah et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a key area of interest in medicinal chemistry. Research by Bakhite et al. (2005) focused on the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, illustrating the versatility of pyrimidine derivatives in generating diverse heterocyclic frameworks. These compounds serve as valuable intermediates for developing drugs with varied biological activities, highlighting the compound's significance in synthetic chemistry (Bakhite et al., 2005).
Antidepressant and Nootropic Agents
Thomas et al. (2016) explored the synthesis and pharmacological activity of pyridine-4-carbohydrazides and azetidinones, investigating their antidepressant and nootropic activities. This study highlights the potential of pyrimidine derivatives in central nervous system (CNS) applications, offering insights into the design of novel CNS active agents for therapeutic use (Thomas et al., 2016).
Antioxidant Activity
The novel synthesis and biological evaluation of various pyrimidine derivatives, including their antioxidant activities, have been reported by Gad-Elkareem et al. (2011). This research demonstrates the compound's utility in designing antioxidant agents, which could play a significant role in managing oxidative stress-related diseases (Gad-Elkareem et al., 2011).
Propiedades
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6OS/c29-21(27-22-26-19(13-30-22)17-8-4-5-9-23-17)16-11-28(12-16)20-10-18(24-14-25-20)15-6-2-1-3-7-15/h1-10,13-14,16H,11-12H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGAWQXEKOLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

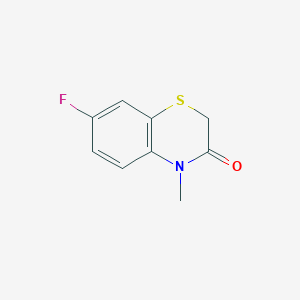
![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)
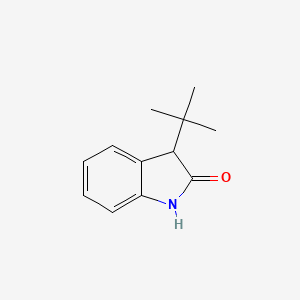
![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)
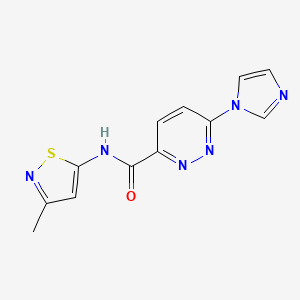

![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2813119.png)
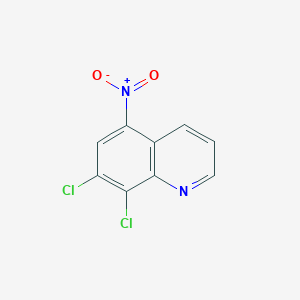
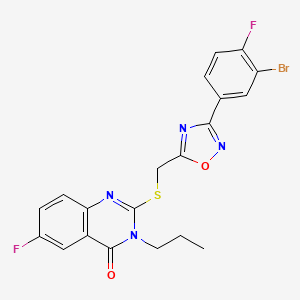

![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)
